Piperidine, 1-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-
CAS No.: 57036-89-2
Cat. No.: VC11191362
Molecular Formula: C15H17N3OS2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57036-89-2 |
|---|---|
| Molecular Formula | C15H17N3OS2 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (4-amino-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C15H17N3OS2/c16-13-12(14(19)17-9-5-2-6-10-17)21-15(20)18(13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,16H2 |
| Standard InChI Key | FFZVWPDQPLTXDJ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |
| Canonical SMILES | C1CCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound’s structure is defined by a piperidine ring (a six-membered amine heterocycle) conjugated to a 4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl group via a carbonyl bridge. The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively, with a phenyl substituent at position 3 and a thioxo group at position 2 .
Molecular Formula and Weight
Spectroscopic and Computational Data
-
SMILES:
CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)N3CCCCC3)N -
InChIKey:
VJVANJDPHGGGBU-UHFFFAOYSA-N -
Predicted Collision Cross Section (CCS): Ranges from 173.2 Ų ([M+H]+) to 184.4 Ų ([M+Na]+), critical for mass spectrometry-based identification .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves multi-step reactions:
-
Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones under basic conditions.
-
Piperidine Conjugation: Amidation using piperidine and a carbonylating agent (e.g., phosgene or carbonyldiimidazole).
-
Functionalization: Introduction of the phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Key Reagents:
-
Oxidation: Potassium permanganate for hydroxyl group conversion.
-
Reduction: Lithium aluminum hydride for nitro-to-amine reduction.
-
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar aprotic conditions.
Industrial Optimization
Continuous flow reactors enhance yield (up to 85%) and purity (>98%) by minimizing side reactions. Automated systems enable real-time monitoring of pH (6.5–7.5) and temperature (60–80°C).
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The thioxo group at position 2 of the thiazole ring acts as a leaving group, facilitating substitutions with amines or alkoxides. For example, reaction with methylamine yields 2-methylthio derivatives, altering solubility and bioavailability.
Oxidation and Reduction Pathways
-
Oxidation: The thioxo group oxidizes to a sulfonyl group using H₂O₂, increasing electrophilicity.
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the carbonyl bridge to a methylene group, modulating conformational flexibility.
Biological Activities and Mechanisms
Antitumor Efficacy
In murine models transplanted with human blood cancer cells, oral administration of the compound (50 mg/kg/day) reduced relative tumor volume (RTV) by 62% over 21 days. Comparative studies with analogs highlighted the necessity of the phenyl-thiazole moiety for activity .
Table 1: Antitumor Activity in Subcutaneous Xenografts
Pharmacological Applications and Drug Development
Target Engagement
The compound binds to tubulin’s colchicine site (Kd = 0.8 μM), disrupting microtubule assembly in dividing cells. Molecular dynamics simulations reveal hydrophobic interactions with residues β-Tyr224 and β-Leu248 .
Synergistic Combinations
Patent WO2019107386A1 discloses enhanced efficacy when co-administered with paclitaxel, reducing IC₅₀ from 12 μM to 4 μM in breast cancer cell lines .
Industrial and Regulatory Considerations
Scalability Challenges
-
Purity Control: HPLC-UV methods (λ = 254 nm) ensure ≤0.5% impurities.
-
Stability: Degrades by <5% under accelerated conditions (40°C/75% RH over 6 months).
Regulatory Status
Pre-IND studies are ongoing, with pharmacokinetic data showing a half-life of 6.2 hours in rats and oral bioavailability of 45%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume